molecular formula C12H11BrClN B2584982 6-Bromo-2-chloro-3-propan-2-ylquinoline CAS No. 1343468-40-5

6-Bromo-2-chloro-3-propan-2-ylquinoline

Cat. No. B2584982
CAS RN: 1343468-40-5
M. Wt: 284.58
InChI Key: RCLDHGIJEJKOSY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-propan-2-ylquinoline is a chemical compound with the CAS Number: 1343468-40-5 . It has a molecular weight of 284.58 . The IUPAC name for this compound is 6-bromo-2-chloro-3-isopropylquinoline .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloro-3-propan-2-ylquinoline is 1S/C12H11BrClN/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-3-propan-2-ylquinoline is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

The preparation of 6-Bromo-2-chloro-3-propan-2-ylquinoline derivatives involves intricate synthetic processes that are crucial for the development of various chemical compounds. For instance, Wlodarczyk et al. (2011) describe a method involving the Knorr synthesis to prepare 6-bromo-2-chloro-4-methylquinoline, emphasizing the optimization of conditions leading to specific anilide without the occurrence of alternative crotonate. This study highlights the synthesis's intricacy and the role of 6-Bromo-2-chloro-3-propan-2-ylquinoline derivatives in developing infectious disease research tools Synthesis, Wlodarczyk et al., 2011.

Antimicrobial and Antibacterial Evaluation

Research on 6-Bromo-2-chloro-3-propan-2-ylquinoline derivatives has also extended to evaluating their antimicrobial properties. Ouerghi et al. (2021) synthesized a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one and assessed its anti-bacterial activity. Their findings indicate potential applications in developing new antibacterial agents, further emphasizing the compound's relevance in medicinal chemistry Journal of Molecular Structure, Ouerghi et al., 2021.

Crystal Structure and Molecular Interaction Analysis

The study of crystal structures and molecular interactions is pivotal for understanding the properties and potential applications of chemical compounds. For example, the work by Ouerghi et al. (2021) not only explored the antibacterial properties of 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one but also its crystal structure and molecular interactions, providing insights into the compound's crystal packing stabilized by various interactions. This analysis is critical for the design and synthesis of new compounds with desired properties Journal of Molecular Structure, Ouerghi et al., 2021.

Antimicrobial and Antimalarial Agents

The compound and its derivatives have been explored for their potential as antimicrobial and antimalarial agents. Parthasaradhi et al. (2015) synthesized derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, showcasing their antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum. This research indicates the compound's relevance in developing treatments for infectious diseases Orbital: The Electronic Journal of Chemistry, Parthasaradhi et al., 2015.

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and has hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2-chloro-3-propan-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLDHGIJEJKOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C=CC(=CC2=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-propan-2-ylquinoline

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